1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea
CAS No.:
Cat. No.: VC11127474
Molecular Formula: C14H13FN2OS
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13FN2OS |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C14H13FN2OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,19) |
| Standard InChI Key | GHSABYPLKMNQKJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)F |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Properties
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea (CAS No. N/A; VCID: VC11127474) has the molecular formula C₁₄H₁₃FN₂OS and a molecular weight of 276.33 g/mol. The compound’s structure features a thiourea core (-NHC(=S)NH-) bridging two aromatic rings: a 4-fluorophenyl group and a 3-methoxyphenyl group. The methoxy group at the meta position introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Synthesis and Structural Modification
The synthesis of 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea follows general thiourea preparation strategies. A representative method involves:
Reaction of Aryl Isothiocyanates with Amines
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Step 1: Synthesis of 3-methoxyphenylamine intermediates.
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Step 2: Condensation with 4-fluorophenyl isothiocyanate in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions .
For example, Sonoda et al. (2023) synthesized analogous carbonyl thioureas using sodium hydride as a base, achieving yields up to 76% in DMSO . Optimized conditions for this compound likely require stoichiometric control and solvent selection to minimize side products like bis-thioureas .
Table 1: Synthesis Conditions for Analogous Thioureas
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 80 | 39 |
| NaH | DMSO | Room temp | 76 |
| tBuOK | THF | 50 | Trace |
Adapted from Sonoda et al. (2023)
Biological Activities and Mechanisms
While direct bioactivity data for 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea are scarce, thiourea derivatives are recognized for their:
Enzyme Inhibition
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Urease Inhibition: Thioureas disrupt nickel-active sites in urease, a virulence factor in Helicobacter pylori. Derivatives with electron-withdrawing groups show IC₅₀ values <10 µM.
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Carbonic Anhydrase Inhibition: Fluorinated thioureas exhibit nanomolar affinity, relevant for glaucoma and cancer therapy.
Research Gaps and Future Directions
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Targeted Bioassays: Prioritize testing against urease, carbonic anhydrase, and microbial strains.
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Structure-Activity Relationships (SAR): Compare substituent effects (e.g., 3-methoxy vs. 4-methoxy) on potency.
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Solubility Optimization: Prodrug strategies or formulation with cyclodextrins could improve bioavailability.
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